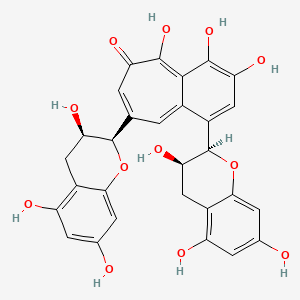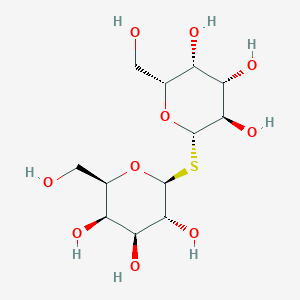
1,4-Benzenediol, 2,3,5-tris(methylthio)-
Übersicht
Beschreibung
1,4-Benzenediol, 2,3,5-tris(methylthio)- is an organic compound with the molecular formula C9H12O2S3 It is characterized by the presence of three methylsulfanyl groups attached to a benzene ring, along with two hydroxyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)- typically involves the introduction of methylsulfanyl groups to a benzene ring followed by the addition of hydroxyl groups. One common method involves the use of thiolation reactions where methylthiol is introduced to the benzene ring under controlled conditions. The hydroxyl groups can be introduced through hydroxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction environments to ensure the efficient introduction of functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediol, 2,3,5-tris(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated benzene derivatives.
Substitution: Halogenated benzene derivatives, other substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, 2,3,5-tris(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediol, 2,3,5-tris(methylthio)- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5-Tris(methylthio)benzene-1,4-diol
- 2,3,5-Tris(ethylsulfanyl)benzene-1,4-diol
- 2,3,5-Tris(methylsulfanyl)benzene-1,4-dimethanol
Uniqueness
1,4-Benzenediol, 2,3,5-tris(methylthio)- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
127087-16-5 |
|---|---|
Molekularformel |
C9H12O2S3 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2,3,5-tris(methylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H12O2S3/c1-12-6-4-5(10)8(13-2)9(14-3)7(6)11/h4,10-11H,1-3H3 |
InChI-Schlüssel |
PUTXYHAWWBIFFE-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=C(C(=C1)O)SC)SC)O |
Kanonische SMILES |
CSC1=C(C(=C(C(=C1)O)SC)SC)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
127087-16-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
T1801 A; T 1801 A; T-1801 A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)









